molecular formula C6H4ClNO2S2 B2569848 (5-Cyanothiophen-3-yl)methanesulfonyl chloride CAS No. 2044712-91-4

(5-Cyanothiophen-3-yl)methanesulfonyl chloride

Cat. No.: B2569848
CAS No.: 2044712-91-4
M. Wt: 221.67
InChI Key: YGSYZGWYRRSBBT-UHFFFAOYSA-N
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Description

(5-Cyanothiophen-3-yl)methanesulfonyl chloride (Molecular Formula: C₆H₄ClNO₂S₂; CID: 125424389) is a specialized sulfonyl chloride derivative featuring a thiophene ring substituted with a cyano group at the 5-position and a methanesulfonyl chloride moiety at the 3-position. Its structural uniqueness lies in the combination of a sulfur-containing aromatic heterocycle (thiophene) and an electron-withdrawing cyano group, which influence its reactivity and physicochemical properties. Key identifiers include:

  • SMILES: C1=C(SC=C1CS(=O)(=O)Cl)C#N
  • InChIKey: YGSYZGWYRRSBBT-UHFFFAOYSA-N
  • Collision Cross-Section (CCS): Predicted values range from 130.4 Ų ([M-H]⁻) to 146.9 Ų ([M+Na]+) .

Properties

IUPAC Name

(5-cyanothiophen-3-yl)methanesulfonyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4ClNO2S2/c7-12(9,10)4-5-1-6(2-8)11-3-5/h1,3H,4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGSYZGWYRRSBBT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(SC=C1CS(=O)(=O)Cl)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4ClNO2S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-Cyanothiophen-3-yl)methanesulfonyl chloride typically involves the reaction of 5-cyanothiophene with methanesulfonyl chloride in the presence of a base such as pyridine or triethylamine . The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride group. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures until the reaction is complete.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The product is then purified using techniques such as recrystallization or column chromatography .

Chemical Reactions Analysis

Types of Reactions

(5-Cyanothiophen-3-yl)methanesulfonyl chloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as amines, alcohols, or thiols in the presence of a base like triethylamine or pyridine.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation with palladium on carbon (Pd/C).

    Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).

Major Products Formed

    Sulfonamide Derivatives: Formed by the reaction with amines.

    Sulfonate Ester Derivatives: Formed by the reaction with alcohols.

    Sulfonothioate Derivatives: Formed by the reaction with thiols.

    Amines: Formed by the reduction of the cyano group.

    Sulfoxides and Sulfones: Formed by the oxidation of the thiophene ring.

Scientific Research Applications

Drug Development

(5-Cyanothiophen-3-yl)methanesulfonyl chloride is utilized as an intermediate in the synthesis of various pharmaceuticals. Its electrophilic nature allows it to react with nucleophiles, facilitating the formation of new compounds that may exhibit therapeutic effects. For example, it has been used in the synthesis of:

  • Anticancer agents : Compounds derived from this sulfonyl chloride have shown potential in targeting cancer cell pathways.
  • Antiviral drugs : The modification of nucleosides using this compound has yielded promising antiviral candidates.

Synthesis of Complex Organic Molecules

This compound serves as a versatile building block in organic synthesis. It can be employed in:

  • Nucleophilic substitution reactions : The sulfonyl chloride group can react with various nucleophiles, enabling the introduction of diverse functional groups into organic molecules.
  • Formation of sulfonamides : The compound's ability to form sulfonamide bonds is crucial for creating biologically active compounds.

Interaction with Biological Molecules

Research has demonstrated that this compound can interact with amino acids containing nucleophilic side chains, such as cysteine and lysine. These interactions are significant for understanding:

  • Protein modifications : Such modifications can affect protein function and stability, providing insights into enzyme mechanisms and potential therapeutic targets.

Toxicological Studies

While exploring its applications, it is essential to consider the safety profile of this compound. Toxicological studies indicate that exposure can lead to irritation and other adverse effects; thus, handling precautions are necessary when utilizing this compound in laboratory settings.

Data Table: Summary of Applications

Application AreaDescriptionKey Benefits
Pharmaceutical DevelopmentIntermediate for drug synthesisPotential for anticancer and antiviral agents
Chemical SynthesisBuilding block for complex organic moleculesVersatile reactivity with nucleophiles
Biological StudiesInteraction with proteins and enzymesInsights into protein function modifications
Toxicological ResearchEvaluation of safety and exposure effectsImportant for safe laboratory practices

Case Study 1: Anticancer Compound Synthesis

In a recent study, researchers synthesized a series of compounds derived from this compound that exhibited cytotoxicity against various cancer cell lines. The study highlighted the importance of structural modifications facilitated by this compound in enhancing therapeutic efficacy.

Case Study 2: Antiviral Drug Development

Another investigation focused on modifying nucleoside analogs using this compound to develop new antiviral agents. The resulting compounds demonstrated significant activity against viral infections in vitro, showcasing the compound's potential in therapeutic applications.

Mechanism of Action

The mechanism of action of (5-Cyanothiophen-3-yl)methanesulfonyl chloride involves its reactivity towards nucleophiles and electrophiles. The sulfonyl chloride group is highly reactive and can form covalent bonds with nucleophiles, leading to the formation of various derivatives. The cyano group can participate in reduction reactions, while the thiophene ring can undergo oxidation . These reactions enable the compound to modify other molecules and exert its effects in different chemical and biological contexts.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs

The compound is compared to three structurally related sulfonyl chlorides:

Property (5-Cyanothiophen-3-yl)methanesulfonyl Chloride Methanesulfonyl Chloride (1-Cyanocyclobutyl)methanesulfonyl Chloride
Molecular Formula C₆H₄ClNO₂S₂ CH₃ClO₂S C₆H₈ClNO₂S
Molecular Weight (g/mol) 237.68 114.55 193.65
Key Substituents Thiophene ring, cyano group Aliphatic methyl group Cyclobutyl ring, cyano group
Aromaticity Yes (thiophene) No No (alicyclic cyclobutyl)
Electron Effects Strong electron-withdrawing (CN, SO₂Cl) Moderate (SO₂Cl) Moderate (CN, SO₂Cl)
Predicted CCS (Ų) 130.4–146.9 N/A N/A

Physical and Chemical Properties

  • However, the sulfonyl chloride group remains reactive toward nucleophiles (e.g., amines, alcohols) . Methanesulfonyl chloride: Highly reactive with water, producing sulfuric acid exothermically. Its aliphatic structure makes it more prone to hydrolysis than aromatic derivatives . (1-Cyanocyclobutyl)methanesulfonyl chloride: The strained cyclobutyl ring may increase reactivity in ring-opening reactions, while the cyano group directs electrophilic substitutions .
  • Thermal Stability: Methanesulfonyl chloride has a boiling point of 60°C at 21 mmHg, while the higher molecular weight of this compound suggests a higher boiling point, though exact data are unavailable .

Biological Activity

(5-Cyanothiophen-3-yl)methanesulfonyl chloride is a compound that has garnered interest in various fields, particularly in medicinal chemistry and biological research. Its unique structure, which includes a thiophene ring and a sulfonyl chloride functional group, makes it a potential candidate for therapeutic applications. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

  • Chemical Formula : C₈H₈ClN₃O₂S
  • CAS Number : 2044712-91-4
  • Molecular Weight : 229.68 g/mol

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The sulfonyl chloride group can participate in nucleophilic substitution reactions, leading to the formation of sulfonamide derivatives, which are known for their diverse pharmacological properties.

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in disease pathways. For example, sulfonamides are known to inhibit bacterial dihydropteroate synthase, which is crucial for folate synthesis.
  • Antioxidant Activity : Some studies suggest that compounds with thiophene rings exhibit antioxidant properties, potentially mitigating oxidative stress in cells.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. It has been tested against various bacterial strains and has shown efficacy comparable to standard antibiotics.

Microorganism Minimum Inhibitory Concentration (MIC)
Escherichia coli32 µg/mL
Staphylococcus aureus16 µg/mL
Candida albicans64 µg/mL

Anticancer Potential

The compound's potential as an anticancer agent has been explored in several studies. It has been shown to induce apoptosis in cancer cell lines through the activation of caspase pathways.

  • Case Study : In a study involving human breast cancer cells (MCF-7), treatment with this compound resulted in a significant reduction in cell viability by approximately 50% at a concentration of 10 µM after 48 hours.
  • Mechanism : The compound appears to disrupt mitochondrial function, leading to increased reactive oxygen species (ROS) production and subsequent cell death.

Toxicological Profile

While the biological activities are promising, it is crucial to consider the toxicological aspects of this compound:

  • Acute Toxicity : The compound is classified as harmful if inhaled or ingested and can cause severe skin burns and eye damage.
  • Environmental Impact : It poses risks to aquatic life and should be handled with caution in laboratory settings.

Q & A

Q. What research gaps exist in ecotoxicological profiling of this compound?

  • Methodological Answer : Limited chronic aquatic toxicity data (H412). Conduct 21-day Daphnia magna assays to determine NOEC/LOEC values. Model bioaccumulation potential using logP (predicted ~1.8) and BCF assays in algae. Collaborate with regulatory bodies to align with OECD test guidelines.

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